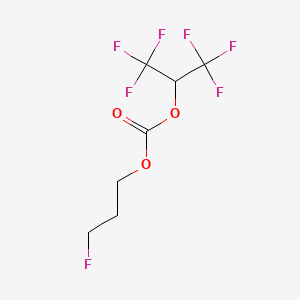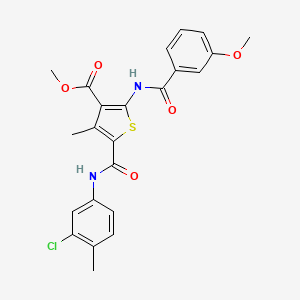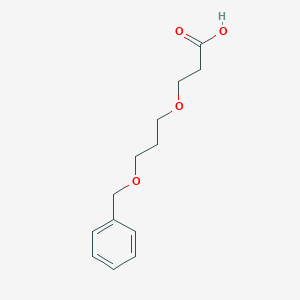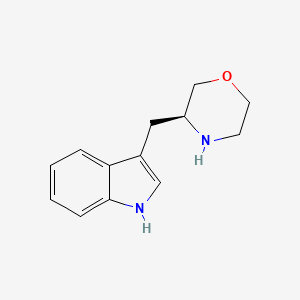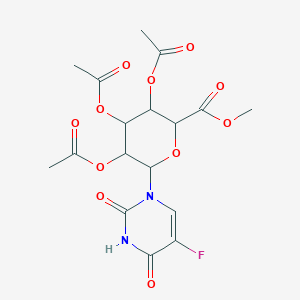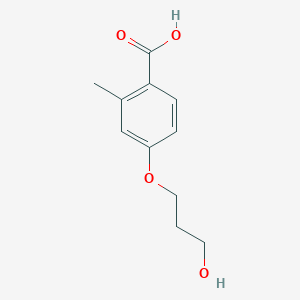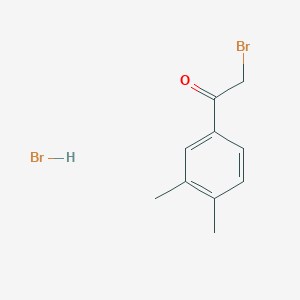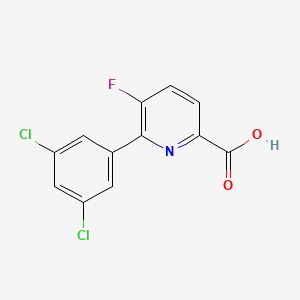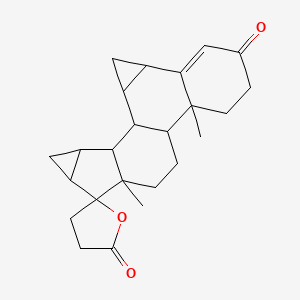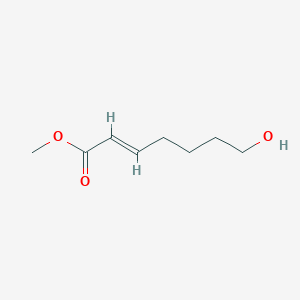
Methyl (E)-7-hydroxyhept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- is an organic compound with the molecular formula C8H14O3 It is a derivative of heptenoic acid, characterized by the presence of a hydroxyl group at the seventh position and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- typically involves the esterification of 7-hydroxy-2-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-Hydroxy-2-heptenoic acid+MethanolAcid Catalyst2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)-+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Keto-2-heptenoic acid or 7-carboxy-2-heptenoic acid.
Reduction: 2-Heptanoic acid, 7-hydroxy-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the hydroxyl group and double bond.
(2E)-7-hydroxyhept-2-enoic acid: Similar structure but without the ester functional group.
Uniqueness
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (E)-7-hydroxyhept-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3/b6-4+ |
InChI-Schlüssel |
HTRKKPSHFJVHIR-GQCTYLIASA-N |
Isomerische SMILES |
COC(=O)/C=C/CCCCO |
Kanonische SMILES |
COC(=O)C=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
